N-Formyl Duloxetine is a chemical compound derived from Duloxetine, which is primarily known as a serotonin-norepinephrine reuptake inhibitor used in the treatment of various psychiatric and chronic pain disorders. This compound has gained attention as an impurity in Duloxetine formulations and has implications in both analytical chemistry and pharmacology.
N-Formyl Duloxetine is classified under the category of pharmaceutical impurities. Its chemical structure is closely related to Duloxetine, which is marketed under various brand names, including Cymbalta. The compound's chemical name is (S)-N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)formamide, with a molecular formula of C19H19NO2S and a molecular weight of 325.4 g/mol .
The synthesis of N-Formyl Duloxetine typically involves the formylation of Duloxetine. The most common method includes the reaction of Duloxetine with formic acid or its derivatives. This process often requires a catalyst, such as a Lewis acid, to enhance the efficiency of the formylation reaction .
Industrial production mirrors these laboratory methods but emphasizes scaling up while maintaining high purity levels through stringent quality control measures .
The molecular structure of N-Formyl Duloxetine features a naphthalene ring connected to a thiophene group via an ether linkage, with a formamide functional group attached to a propyl chain. Its structural representation can be summarized as follows:
N-Formyl Duloxetine can undergo various chemical reactions typical for amides, including hydrolysis and reduction. One notable reaction involves its formation during the preparation or analysis of Duloxetine through unintended formylation processes, particularly under specific conditions like exposure to light or sonication in the presence of titanium dioxide .
The mechanism by which N-Formyl Duloxetine exerts effects is primarily linked to its relationship with Duloxetine's pharmacodynamics. Although N-Formyl Duloxetine itself does not have established therapeutic effects, it may influence the pharmacokinetics of Duloxetine when present as an impurity.
Duloxetine acts by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system, leading to increased levels of these neurotransmitters in synaptic clefts . The presence of N-Formyl Duloxetine could potentially alter these dynamics by affecting absorption or metabolism during therapeutic use.
Relevant analyses include chromatographic techniques (e.g., HPLC) for purity assessment and structural confirmation through spectroscopic methods (e.g., NMR) .
N-Formyl Duloxetine serves primarily as an impurity marker in quality control processes for Duloxetine formulations. Its detection is crucial for ensuring the safety and efficacy of pharmaceutical products containing Duloxetine.
N-Formyl duloxetine is primarily synthesized via direct formylation of duloxetine’s secondary amine group. Industrially, this employs formylating agents like acetic formic anhydride or dimethylformamide (DMF) under acidic catalysis. Microwave-assisted methods using DMF with acetic acid catalyst achieve >95% yield in <30 minutes at 80°C, significantly accelerating traditional thermal routes (12–24 hours) [8]. Lewis acid catalysts (e.g., Sc(OTf)₃) enable enantioselective formylation, critical for maintaining duloxetine’s stereochemical integrity [6] [8]. Patent routes disclose anhydrous conditions (ethyl acetate/toluene solvents) to suppress degradation during N-formyl impurity synthesis [2] [10].
Table 1: Catalytic Systems for N-Formyl Duloxetine Synthesis
Formylating Agent | Catalyst | Conditions | Yield (%) | Reference |
---|---|---|---|---|
Acetic formic anhydride | None | 25°C, 2 h | 78 | [10] |
DMF | Acetic acid | 80°C, MW, 20 min | 95 | [8] |
CO₂/H₂ | Ru(bpy)₃(PF₆)₂ | 100°C, 9 h, high pressure | 82 | [7] |
N-Formyl duloxetine frequently arises as an analytical artifact during HPLC sample preparation. Acetonitrile solvents generate •CH₂CN radicals under sonication or UV exposure, which react with dissolved oxygen to form peroxyl radicals (•OOCH₂CN). These oxidize to formate anions, attacking duloxetine’s amine group [1] [3]. Titanium dioxide (TiO₂) excipients in drug formulations amplify this process by photocatalyzing radical formation under ambient light. Studies show sonication for 15 minutes in acetonitrile with TiO₂ yields 2.7% N-formyl duloxetine – a 12-fold increase over controls [1]. This artifact complicates stability studies by inflating degradation metrics.
Titanium dioxide (TiO₂) exhibits dual catalytic roles:
Deuterated acetonitrile (CD₃CN) was used to trace the artifactual formylation mechanism. LC/MS analysis confirmed:
•CD₂CN → •OOCCD₂CN → HOOCCD₂CN → HCOO⁻ → N-formyl duloxetine
[1] [7]. Table 2: Deuterium-Labeling Evidence for Artifactual Formylation
Deuterated Solvent | Isotope in Product | Key MS Fragment (m/z) | Mechanistic Implication |
---|---|---|---|
CD₃CN | D incorporated | 330 (M+H⁺) | −CH₂CN → −CD(H)CN pathway |
CD₃OD | No D incorporation | 329 (M+H⁺) | Methanol does not donate formyl carbon |
Solvent choice critically impacts formylation efficiency and artifact suppression:
Table 3: Solvent Impact on N-Formyl Duloxetine Formation
Solvent | Role | N-Formyl Yield/Artifact (%) | Key Advantage/Limitation |
---|---|---|---|
DMF | Synthetic medium | 90–95% (intentional) | High solubility; residual toxicity |
Acetonitrile | HPLC solvent (+ sonication) | 2.7% (artifact) | UV transparency; radical risk |
Methanol | HPLC solvent (+ shaking) | <0.1% (artifact) | Radical suppression; dissolves coatings |
Ethyl acetate | Extraction | 40% (intentional) | Low water content; hydrolyzes formate |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: